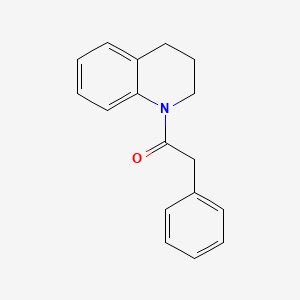

1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-phenylethanone |

InChI |

InChI=1S/C17H17NO/c19-17(13-14-7-2-1-3-8-14)18-12-6-10-15-9-4-5-11-16(15)18/h1-5,7-9,11H,6,10,12-13H2 |

InChI Key |

YTTBNPCGOGKUNI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

The most widely reported synthesis involves the condensation of 2-phenylacetyl chloride with 1,2,3,4-tetrahydroquinoline in dichloromethane (DCM) at room temperature, catalyzed by triethylamine (TEA). The base facilitates deprotonation of the tetrahydroquinoline nitrogen, enabling nucleophilic attack on the acyl chloride. A stoichiometric ratio of 1:1.05 (tetrahydroquinoline:acyl chloride) minimizes side products like diacylated species.

Purification and Yield Optimization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate, 7:3) or recrystallization from ethanol, achieving 72–78% yields. Scaling to kilogram quantities introduces challenges in exotherm control, addressed by staggered reagent addition and jacketed reactors. Continuous flow systems reduce reaction times from 8 hours (batch) to 45 minutes, maintaining 70% yield at 10 L/min flow rates.

Table 1: Key Parameters for Classical Condensation

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (1.2 equiv) |

| Temperature | 25°C |

| Reaction Time | 8 hours (batch) |

| Yield | 72–78% |

| Scale-Up Method | Continuous flow reactor |

Ultrasound-Mediated Bischler-Type Reaction

Cyclodehydration Protocol

An alternative route employs cyclodehydration of 2-(3,4-dihydroquinolin-1(2H)-yl)-1-phenylethanone (2a ) using p-toluenesulfonic acid (p-TSA) in 1,4-dioxane under ultrasound irradiation (35 kHz). The methodology reduces reaction times from 24 hours (thermal) to 2 hours, with yields increasing from 53% to 67%. Ultrasound enhances mass transfer and cavitation, accelerating the formation of the dihydroquinoline ring.

Solvent and Catalyst Screening

Initial trials in acetonitrile with acetic acid or trifluoroacetic acid yielded <30% product. Switching to 1,4-dioxane improved solubility of the intermediate 2a , while p-TSA’s strong Brønsted acidity facilitated protonation of the carbonyl oxygen, driving cyclization.

Table 2: Optimization of Ultrasound-Assisted Synthesis

| Entry | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AcOH | Acetonitrile | 24 | 80 | 22 |

| 2 | CF3CO2H | Acetonitrile | 24 | 80 | 28 |

| 3 | p-TSA | Acetonitrile | 24 | 80 | 31 |

| 4 | p-TSA | Toluene | 24 | 80 | 38 |

| 5 | p-TSA | 1,4-Dioxane | 24 | 80 | 53 |

| 6 | p-TSA | 1,4-Dioxane | 2 | 80 | 67 |

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

For large-scale synthesis, a tubular flow reactor (ID: 2.5 cm, L: 3 m) with static mixers ensures rapid heat dissipation during the exothermic condensation step. Residence time is controlled at 40–45 minutes by adjusting the flow rate to 8–10 L/min. Post-reaction, inline liquid-liquid extraction separates TEA·HCl salts, reducing downstream purification costs.

Waste Stream Management

The process generates 1.2 kg of dichloromethane waste per kg of product, necessitating solvent recovery via fractional distillation (95% efficiency). Triethylamine hydrochloride byproducts are neutralized with NaOH to reclaim TEA, achieving a 78% recovery rate.

Spectroscopic Validation and Quality Control

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and quinoline rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

Chemistry: 2-Phenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is used as a building block in the synthesis of more complex organic molecules. Its reactivity and structural features make it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential pharmacological activities. Quinoline derivatives are known to exhibit antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. Quinoline derivatives have been explored as candidates for the treatment of various diseases, including malaria, cancer, and neurodegenerative disorders.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-phenyl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling pathways. The compound’s ability to bind to these targets can disrupt cellular processes, leading to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

A comparative analysis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethanone with related compounds reveals key differences in substituents, pharmacological properties, and synthetic routes. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Activities | Reference |

|---|---|---|---|---|---|

| This compound | Phenylethanone, dihydroquinoline | C₁₈H₁₉NO₂ | 281.349 | Antioxidant, antitryptic activity; moderate lipophilicity | |

| 1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone | Isoquinoline scaffold, ethanone | C₁₁H₁₃NO | 175.23 | Base structure for alkaloid derivatives; no reported bioactivity | |

| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone | Dimethoxyphenyl, furan-2-yl | C₂₉H₂₇NO₃ | 437.53 | Enhanced electronic effects due to methoxy groups; uncharacterized bioactivity | |

| 2-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | Oxadiazole, dichlorophenyl | C₁₉H₁₅Cl₂N₃O₂S | 436.31 | Potential antimicrobial activity (inferred from oxadiazole moiety) | |

| 1-(6,7-Dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethanone | Trifluoromethyl, dimethoxy | C₂₇H₂₆F₃NO₄ | 485.5 | High molecular weight; fluorinated groups may enhance metabolic stability |

Pharmacological and Physicochemical Differences

- Bioactivity: While this compound demonstrates antioxidant properties, the oxadiazole derivative () may target microbial enzymes due to its sulfur and halogen substituents .

- Synthetic Complexity: Derivatives with heterocyclic appendages (e.g., oxadiazole in ) require multi-step synthesis, whereas simpler analogs like the isoquinoline-based compound () are synthesized via straightforward alkylation .

Case Study: Ibuprofen Hybrids

describes a hybrid of this compound with ibuprofen (4-isobutylphenyl group). This hybrid exhibited:

- Enhanced antioxidant activity compared to standalone dihydroquinoline derivatives.

Biological Activity

1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethanone is a compound belonging to the class of quinoline derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline moiety linked to a phenyl group through a ketone functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The quinoline scaffold has been shown to exhibit inhibitory effects on several enzymes and receptors, which can lead to a range of pharmacological effects.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of thromboxane A2 synthase and phosphodiesterase (PDE) in human platelets. This inhibition can modulate platelet aggregation and has implications in cardiovascular health .

Biological Activities

This compound has demonstrated various biological activities:

- Anticancer Activity : Studies have shown that derivatives of quinoline compounds can inhibit the proliferation of cancer cells. For instance, compounds structurally related to this compound have exhibited significant antiproliferative effects against breast cancer and other tumor cell lines .

- Antimicrobial Properties : Some studies suggest that quinoline derivatives possess antimicrobial activities against a range of pathogens. This includes efficacy against viruses such as HIV and enterovirus .

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects through the modulation of cytokine release and other inflammatory mediators.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antiproliferative Studies : A study conducted on various quinoline derivatives revealed that certain compounds significantly inhibited cell growth in MCF-7 (breast cancer) and HEP-G2 (liver cancer) cell lines. The expression levels of CDKN1 were notably upregulated, indicating potential mechanisms for inducing cell cycle arrest .

- In Vivo Studies : Research evaluating the hypoglycemic effects of similar chalcone derivatives indicated promising results in diabetic animal models, suggesting potential applications in metabolic disorders .

Data Table: Biological Activities Overview

Q & A

Basic: What are the standard synthetic routes for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-phenylethanone?

Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3,4-dihydroquinoline derivatives with phenacyl bromide or analogous ketone precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). For example, in , a similar dihydroquinoline derivative was synthesized using a palladium-catalyzed coupling reaction with aryl halides. Key steps include:

- Reagent selection : Use of tert-butyloxycarbonyl (Boc) or other protecting groups for amine functionalities to prevent side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard for isolating the product.

Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Answer:

Advanced optimization involves:

- Temperature control : Lowering reaction temperatures (e.g., 50°C) reduces decomposition but may require longer reaction times. highlights temperature-dependent regioselectivity in similar dihydroquinoline syntheses.

- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve yield and selectivity, as seen in .

- Byproduct analysis : LC-MS or GC-MS identifies impurities, such as unreacted phenacyl intermediates or oxidation byproducts (e.g., quinoline derivatives). Adjusting stoichiometry (1.2–1.5 equivalents of phenacyl bromide) minimizes residual reactants .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

- NMR :

- ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 3.5–4.0 ppm (methylene groups in dihydroquinoline), and δ 2.8–3.2 ppm (ketone-adjacent CH₂) confirm the backbone.

- ¹³C NMR : Signals at ~200 ppm (ketone carbonyl) and 120–150 ppm (aromatic carbons) are critical .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ at m/z 278.1412 for C₁₉H₂₀NO) .

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) .

Advanced: How can contradictory spectroscopic data (e.g., unexpected downfield shifts in NMR) be resolved?

Answer:

- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) influence chemical shifts. For example, keto-enol tautomerism in polar solvents may alter peak positions .

- Dynamic effects : Variable-temperature NMR detects conformational changes (e.g., ring-flipping in dihydroquinoline).

- Computational validation : Density Functional Theory (DFT) calculations predict NMR shifts and identify misassignments .

Basic: What are the primary biological targets or activities reported for this compound?

Answer:

and suggest potential as a muscarinic M₃ receptor antagonist (pA₂ ~6.67) due to structural similarity to pharmacophore-mapped leads. Additional activities include:

- Enzyme modulation : The dihydroquinoline core may interact with cytochrome P450 isoforms .

- CNS applications : Analogous compounds show affinity for neurotransmitter receptors .

Advanced: What strategies are used to evaluate its binding mode to biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina models interactions with receptor pockets (e.g., M₃ receptor’s hydrophobic cleft) .

- SAR studies : Modifying substituents (e.g., replacing phenyl with fluorophenyl) assesses steric/electronic effects on potency .

- In vitro assays : Functional cAMP or calcium flux assays quantify receptor antagonism .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles are mandatory. notes risks of skin/eye irritation (Category 2A).

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: How can hazardous byproducts (e.g., hydrogen fluoride) be managed during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.